molecular formula C24H24N2O3 B3556725 4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate

4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate

Cat. No.: B3556725
M. Wt: 388.5 g/mol
InChI Key: PZALTESGJYHRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate is a complex organic compound with a unique structure that includes an imidazolidine ring, two phenyl groups, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate typically involves the formation of the imidazolidine ring followed by the introduction of the phenyl and methoxyphenyl acetate groups. One common method involves the reaction of 1,3-diphenylurea with 2-methoxybenzaldehyde under acidic conditions to form the imidazolidine ring. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The imidazolidine ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The methoxyphenyl acetate moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
  • 4-(1,3-Diphenylimidazolidin-2-yl)-N,N-dimethylaniline
  • 4-(1,3-Diphenylimidazolidin-2-yl)-N,N-diethylaniline

Uniqueness

4-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenyl acetate is unique due to the presence of the methoxyphenyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

IUPAC Name

[4-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-18(27)29-22-14-13-19(17-23(22)28-2)24-25(20-9-5-3-6-10-20)15-16-26(24)21-11-7-4-8-12-21/h3-14,17,24H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZALTESGJYHRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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